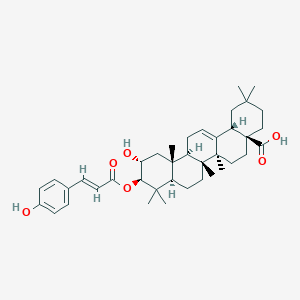
2,5-Difluorobenzylzinc bromide
Descripción general
Descripción
2,5-Difluorobenzylzinc bromide is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used for the synthesis of a variety of organic compounds.
Aplicaciones Científicas De Investigación
2,5-Difluorobenzylzinc bromide is a chemical compound that has been explored in various scientific research contexts due to its unique properties. While the direct studies specifically mentioning "2,5-Difluorobenzylzinc bromide" were not found, the research involving similar compounds provides valuable insights into the potential applications and methodologies that might be applicable to 2,5-Difluorobenzylzinc bromide as well.
Fluorinated Organozinc Reagents in Synthesis
Reactions of difluorocarbene with benzyl and alkylzinc halides, including those similar to 2,5-Difluorobenzylzinc bromide, have been described, leading to fluorinated organozinc species. These α-difluorinated organozinc reagents are reasonably stable in solution and can be quenched with external electrophiles, affording compounds containing the CF2 fragment. This method highlights the utility of fluorinated organozinc reagents in synthetic chemistry for introducing fluorinated groups into organic molecules, which is crucial for pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine atoms (Levin et al., 2013).
Applications in Polymer Science
In the context of polymer science, the use of benzylzinc compounds in the preparation of polymers with controlled molecular architecture has been explored. A novel convergent growth approach to dendritic macromolecules based on dendritic fragments has been described. In this methodology, benzylic bromide, akin to 2,5-Difluorobenzylzinc bromide, is utilized for the stepwise construction of dendritic structures, demonstrating the compound's potential application in creating complex polymer architectures with precise control over molecular size and functionality (Hawker & Fréchet, 1990).
Propiedades
IUPAC Name |
bromozinc(1+);1,4-difluoro-2-methanidylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.BrH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDGYLNACDHULV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC(=C1)F)F.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluorobenzylzinc bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















